![molecular formula C23H25NO4 B2938582 3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 2094186-05-5](/img/structure/B2938582.png)
3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid
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Description
3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a research chemical with the CAS number 1219422-04-4 . It has a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group attached to the alpha carbon of a propanoic acid. The alpha carbon is also attached to an amine group that is further connected to a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis.Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. It serves as an amino acid derivative for the introduction of the cyclopentyl group into peptide chains. The 9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the coupling of amino acids and is removed under mild basic conditions without affecting the rest of the peptide chain .
Drug Development
In drug development, this compound can be utilized to create novel drug molecules with the cyclopentyl moiety. This structural motif is often found in bioactive molecules and pharmaceuticals due to its non-planar conformation and ability to engage in hydrophobic interactions .
Material Science
The fluorenylmethyloxycarbonyl group is useful in material science for the modification of surfaces. It can be used to introduce amino groups onto polymer surfaces, which can then be used to attach other molecules or to change the surface properties of the material .
Proteomics
In proteomics, this compound can be used as a building block for the synthesis of labeled peptides. These peptides can be tagged with fluorescent groups or other markers, allowing for the detection and quantification of proteins in complex biological samples .
Molecular Probes
The compound’s ability to be modified makes it a candidate for the development of molecular probes. These probes can be designed to bind to specific proteins or DNA sequences, which can be used in various diagnostic applications .
Enzyme Inhibition Studies
Due to its structural complexity, this compound can be used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, helping to elucidate the binding sites and mechanisms of action .
Chemical Biology
In chemical biology, researchers can use this compound to explore the interaction between small molecules and biological systems. It can be incorporated into larger molecules to study their transport and metabolism within cells .
Agricultural Chemistry
Lastly, the cyclopentyl group can be useful in the design of agrochemicals. Its unique structure can be exploited to develop new pesticides or herbicides with improved efficacy and selectivity .
properties
IUPAC Name |
3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGPCFTQNTULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid |
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